4-bromo-1H-indazole-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOHIBTEKOLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Bromo 1h Indazole 6 Carbaldehyde
De Novo Indazole Ring Formation with Targeted Functionalization
This approach involves the initial construction of the indazole core with the bromo and carbaldehyde functionalities strategically positioned during the synthetic sequence.
Cyclization Reactions for Benzopyrazole Core Construction
The formation of the indazole (benzopyrazole) ring is a critical step. Various cyclization strategies have been developed to construct this bicyclic heterocycle. A common method involves the reaction of appropriately substituted phenylhydrazines with carbonyl compounds or their equivalents. For instance, the condensation of a substituted 2-halobenzaldehyde with a hydrazine (B178648) can lead to the formation of the indazole ring through an intramolecular cyclization. researchgate.netthieme-connect.de Palladium-catalyzed cross-coupling reactions have also been employed to facilitate the C-N bond formation required for the indazole core. researchgate.net Another powerful approach is the [3+2] annulation of arynes with hydrazones, which can provide access to a variety of substituted indazoles.
Recent advancements have focused on developing more efficient and regioselective methods. For example, rhodium(III)-catalyzed C-H activation and annulation of aldehyde phenylhydrazones has emerged as a strategy for the synthesis of functionalized 1H-indazoles. researchgate.net This method allows for the direct formation of the indazole ring from readily available starting materials.
Regioselective Introduction of Bromine and Aldehyde Moieties
The precise placement of the bromine atom at the C4 position and the aldehyde group at the C6 position is crucial. This can be achieved by starting with a precursor that already contains these functionalities or by introducing them regioselectively onto an existing aromatic ring that will become part of the indazole structure.
For instance, a synthetic route could commence with a 3-bromo-5-formyl-substituted aniline (B41778) derivative. Diazotization of the aniline followed by reduction would generate a hydrazine, which can then undergo intramolecular cyclization to yield the desired 4-bromo-1H-indazole-6-carbaldehyde. The regioselectivity of these transformations is dictated by the directing effects of the substituents on the aromatic ring.
Functional Group Interconversions on Pre-formed Indazole Scaffolds
This alternative strategy begins with a pre-formed indazole ring, which is then subjected to a series of reactions to introduce the required bromo and aldehyde groups.
Bromination Strategies for Indazole-6-carbaldehyde Precursors
Starting with indazole-6-carbaldehyde, the introduction of a bromine atom at the C4 position can be accomplished through electrophilic bromination. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) are commonly used for the bromination of heterocyclic compounds. chemicalbook.com The inherent electronic properties of the indazole ring system, influenced by the existing aldehyde group, will direct the incoming electrophile.
Table 1: Bromination of Indazole Derivatives
| Starting Material | Brominating Agent | Solvent | Position of Bromination |
| 1-methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide | DMF | 4-position chemicalbook.com |
| 2,6-dichlorobenzonitrile | Not specified | Not specified | Regioselective bromination chemrxiv.org |
This table provides examples of bromination on related heterocyclic systems, illustrating the types of reagents and potential for regioselectivity that could be applied to indazole-6-carbaldehyde.
Aldehyde Group Synthesis from Pre-functionalized Indazole Systems
If starting with a 4-bromo-1H-indazole, the aldehyde group can be introduced at the C6 position through various formylation methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide (B127407) derivative (like DMF) to introduce a formyl group onto electron-rich aromatic rings.
Alternatively, a C6-substituted precursor, such as a methyl or hydroxymethyl group, can be oxidized to the aldehyde. For example, a 4-bromo-6-methyl-1H-indazole could be oxidized using reagents like manganese dioxide (MnO2) or selenium dioxide (SeO2) to afford the desired carbaldehyde. Another route involves the conversion of a carboxylic acid or its ester derivative at the C6 position into the aldehyde, often through a two-step process of reduction to the alcohol followed by re-oxidation. The nitrosation of indoles can also lead to the formation of 1H-indazole-3-carboxaldehydes, a method that could potentially be adapted. rsc.org
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. In the context of synthesizing this compound, these approaches aim to improve efficiency, reduce waste, and avoid the use of hazardous reagents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing the indazole scaffold or in introducing functionalities. acs.org For instance, a pre-functionalized aryl boronic acid or ester could be coupled with a suitably halogenated precursor to build the carbon skeleton of the final product. acs.org
Rhodium-catalyzed C-H activation has also been shown to be a powerful tool for the synthesis of indazoles, offering a direct and atom-economical route. nih.govacs.org These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional methods.
Green chemistry principles encourage the use of safer solvents, minimizing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. The development of one-pot procedures, where multiple transformations are carried out in a single reaction vessel, is a key aspect of this approach. For example, a one-pot synthesis could involve the in-situ generation of a reactive intermediate followed by its cyclization to form the indazole ring.
Metal-Catalyzed Coupling Reactions for Functionalization
The presence of a bromine atom on the indazole ring of This compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups at the 4-position. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a particularly prominent example.
While specific studies on the Suzuki-Miyaura coupling of This compound are not extensively detailed in the available literature, the reactivity of similar bromo-indazole systems provides a strong model for its potential transformations. For instance, research on the functionalization of other bromo-indazole derivatives demonstrates the feasibility and versatility of this approach.
A study on the regioselective C7-bromination and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-substituted-1H-indazoles highlights the utility of this methodology. nih.govrsc.org In this work, various 7-bromo-4-substituted-1H-indazoles were successfully coupled with a range of aryl and heteroaryl boronic acids. nih.govrsc.org The reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.govnih.gov
The reaction conditions for such transformations are critical and are often optimized to achieve high yields. Key parameters that are typically investigated include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The following table illustrates typical conditions that have been successfully applied in the Suzuki-Miyaura coupling of related bromo-indazole compounds.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactant A | Reactant B | Yield (%) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 5-Bromo-1H-indazole | Phenylboronic acid | 85 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 95 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 4-Bromo-1-ethyl-7-azaindole | Phenylmethanamine | 92 |
These examples underscore the potential for the functionalization of This compound via similar palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of 4-substituted indazole derivatives.
Ligand-Free and Environmentally Conscious Methodologies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This includes the development of ligand-free catalytic systems and the use of alternative energy sources like microwave irradiation.
Ligand-Free Suzuki-Miyaura Coupling:
While phosphine (B1218219) ligands are commonly used in palladium-catalyzed coupling reactions to stabilize the metal center and facilitate the catalytic cycle, their cost, air sensitivity, and potential toxicity have driven the exploration of ligand-free conditions. semanticscholar.org For certain substrates, it has been demonstrated that Suzuki-Miyaura reactions can proceed efficiently without the need for an external ligand. nih.gov This is often achieved by using a high-boiling point solvent, a specific palladium precursor, and a suitable base. The development of a ligand-free Suzuki-Miyaura coupling for This compound would offer a more cost-effective and greener synthetic route. Research on other aryl bromides has shown that catalysts like Pd(OAc)₂ in combination with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a solvent like polyethylene (B3416737) glycol (PEG) can be highly effective. semanticscholar.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgheteroletters.org The application of microwave irradiation to the synthesis and functionalization of indazoles has been reported to be highly effective. ajrconline.orgresearchgate.netrasayanjournal.co.in For the functionalization of This compound , microwave-assisted Suzuki-Miyaura coupling could offer a rapid and efficient method for generating a library of derivatives.
The following table presents a hypothetical microwave-assisted Suzuki-Miyaura reaction for the target compound, based on reported methodologies for similar systems.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Microwave Power (W) | Time (min) | Hypothetical Yield (%) |
|---|---|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane/Ethanol (4:1) | 100 | 15 | >80 |
The adoption of such environmentally conscious methodologies for the synthesis of derivatives of This compound aligns with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Structural Characterization and Spectroscopic Analysis of 4 Bromo 1h Indazole 6 Carbaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the hydrogen and carbon frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom within the 4-bromo-1H-indazole-6-carbaldehyde molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a complete picture of the proton arrangement.
In a typical ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.97 ppm. The aromatic protons on the indazole ring system exhibit distinct signals. For instance, in a related compound, 6-bromo-1H-indazole-3-carbaldehyde, the proton signals appear between 7.49 and 10.26 ppm, with a broad singlet for the N-H proton at 10.49 ppm. rsc.org For this compound, specific shifts would be expected for the protons at positions 3, 5, and 7, influenced by the bromine and aldehyde substituents.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.97 | Singlet |
| Aromatic (H3) | Varies | Singlet or Doublet |
| Aromatic (H5) | Varies | Doublet |
| Aromatic (H7) | Varies | Doublet |
| N-H | ~10.5 (Broad) | Singlet |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. Data for related isomers is used for illustrative purposes.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of 190-192 ppm. rsc.org The carbon atoms of the indazole ring will appear at various shifts depending on their substitution. For example, in 6-bromo-1H-indazole-3-carbaldehyde, the carbon signals are observed between 111.1 and 187.4 ppm. rsc.org The carbon atom attached to the bromine (C4) will be influenced by the halogen's electronegativity.
Table 2: Representative ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~190.5 |
| C3 | Varies |
| C3a | Varies |
| C4 (C-Br) | Varies |
| C5 | Varies |
| C6 (C-CHO) | Varies |
| C7 | Varies |
| C7a | Varies |
Note: Data for related isomers is used for illustrative purposes.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling correlations, helping to identify adjacent protons in the ring system. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal. These techniques are crucial for confirming the connectivity and substitution pattern of the indazole core.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for its key functional groups.
A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1670-1700 cm⁻¹. rsc.org The N-H stretching vibration of the indazole ring usually gives a broad absorption in the region of 3100-3400 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will be found at lower wavenumbers, typically in the fingerprint region.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100-3400 (broad) |
| Aromatic C-H | Stretch | >3000 |
| Aldehyde C=O | Stretch | ~1670-1700 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-Br | Stretch | Fingerprint Region |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound (C₈H₅BrN₂O), the high-resolution mass spectrum (HRMS) will show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). rsc.orguni.lu The monoisotopic mass of this compound is approximately 223.95853 Da. uni.lu
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways may include the loss of the aldehyde group (CHO), the bromine atom, or other small molecules, leading to the formation of stable fragment ions.
Other Spectroscopic and Diffraction Techniques for Solid-State and Solution-Phase Structural Confirmation
While NMR, IR, and MS are the primary tools, other techniques can provide further structural validation. X-ray crystallography, when suitable single crystals can be obtained, offers the most definitive three-dimensional structural information in the solid state. nih.gov It can precisely determine bond lengths, bond angles, and intermolecular interactions.
In solution, techniques like UV-Visible spectroscopy can provide information about the electronic transitions within the conjugated system of the indazole ring.
Reactivity Patterns and Chemical Transformations of 4 Bromo 1h Indazole 6 Carbaldehyde
Reactions at the Aldehyde Functionality
The formyl group (–CHO) at the C6 position of the indazole ring is a key site for nucleophilic addition and condensation reactions, enabling the introduction of diverse functional groups and the extension of the molecule's carbon skeleton.
The electron-deficient carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. youtube.com This reaction typically proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide ion to yield the final product. youtube.com
Formation of Alcohols: Treatment of 4-bromo-1H-indazole-6-carbaldehyde with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), results in the formation of secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(4-bromo-1H-indazol-6-yl)ethanol. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the corresponding primary alcohol, (4-bromo-1H-indazol-6-yl)methanol. youtube.com
Formation of Amines: The aldehyde can be converted into amines through a process called reductive amination. This involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, respectively. This intermediate is then reduced in situ, often using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to afford the corresponding secondary or tertiary amine. youtube.com
A related reaction involves the addition of formaldehyde (B43269) to the NH group of the indazole ring itself under acidic conditions, which has been shown to produce N-hydroxymethyl derivatives. nih.gov
Condensation reactions involving the aldehyde group provide powerful methods for creating new carbon-carbon double bonds. These reactions are crucial for elaborating the molecular structure.
Wittig Reaction: The aldehyde can react with a phosphorus ylide (a Wittig reagent) to produce an alkene. This reaction is highly versatile and allows for the synthesis of various substituted vinyl-indazoles.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically in the presence of a weak base. This reaction is useful for synthesizing α,β-unsaturated systems. The aldehyde function on similar 1H-indazole-3-carboxaldehydes is known to be convertible into alkenes through such condensation reactions. rsc.org
The oxidation state of the formyl group can be readily modified.
Reduction: As mentioned previously, the aldehyde can be easily reduced to a primary alcohol, (4-bromo-1H-indazol-6-yl)methanol, using standard hydride reducing agents like NaBH₄ or LiAlH₄. youtube.comuni.lu
Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding 4-bromo-1H-indazole-6-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The resulting carboxylic acid is a valuable intermediate for further functionalization, for instance, through the formation of esters or amides.
Transformations Involving the Bromine Atom
The bromine atom at the C4 position is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the C4 position of the indazole ring. rsc.org These methods are highly efficient for creating C-C, C-N, and C-O bonds. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for forming carbon-carbon bonds. nih.govnih.gov It involves the reaction of the bromo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. rsc.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the active catalyst. rsc.org A variety of substituted aryl and heteroaryl groups can be introduced at the C4 position using this method. nih.govacs.org
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Bromo-Indazoles
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane (DME) | 80 | nih.gov |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane / H₂O | - | researchgate.net |
| Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene / H₂O | 100 | acs.org |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ / Cs₂CO₃ | DMF | Reflux | nih.gov |
Other Cross-Coupling Reactions: Besides the Suzuki reaction, other palladium-catalyzed couplings like the Heck (with alkenes), Sonogashira (with terminal alkynes), and Stille (with organostannanes) reactions have been successfully applied to functionalize halo-indazoles, demonstrating the broad utility of this approach for C-C bond formation. researchgate.net These reactions allow for the introduction of vinyl and alkynyl substituents, further expanding the synthetic possibilities. researchgate.net
While aryl halides are generally resistant to nucleophilic substitution, the reaction can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org This reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism. libretexts.org
The process involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step. libretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromatic system and resulting in the substituted product. libretexts.org
For this compound, the indazole ring system is inherently electron-deficient. The presence of the electron-withdrawing aldehyde group further decreases the electron density of the ring, which should facilitate nucleophilic attack. The reaction is most effective when activating groups are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge in the Meisenheimer intermediate into the activating group. libretexts.org In this molecule, the aldehyde at C6 is para to the C4-C5 bond, which contributes to the activation of the C4 position towards SNAr. Thus, strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromine atom under suitable reaction conditions.
Modifications of the Indazole Heterocyclic Core
The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole nucleus provides opportunities for various derivatization strategies. These modifications are crucial for altering the electronic properties and steric profile of the molecule, which is of significant interest in fields such as medicinal chemistry.
The nitrogen atoms of the indazole ring are primary sites for alkylation and acylation. The regioselectivity of these reactions—whether substitution occurs at the N1 or N2 position—is a key consideration and can often be controlled by the choice of reagents and reaction conditions.
N-Alkylation Strategies
The direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products. researchgate.netwikipedia.org However, several methods have been developed to achieve regioselective alkylation.
For the preferential synthesis of N1-alkylated indazoles, a common and effective method involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). d-nb.infonih.gov This combination promotes the formation of the N1-substituted product, which is often the thermodynamically more stable isomer. d-nb.info Studies on various substituted indazoles have shown that this method provides high N1-selectivity, even for indazoles bearing electron-withdrawing groups. nih.gov The reaction tolerates a range of primary and secondary alkylating agents. nih.gov Another approach to favor N1-alkylation is through thermodynamic equilibration using β-halo ester electrophiles in dimethylformamide (DMF). d-nb.infonih.gov
Conversely, to achieve selective N2-alkylation, Mitsunobu reaction conditions are often employed. beilstein-journals.orgnih.gov The use of triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an alcohol as the alkylating agent, typically favors the formation of the N2-isomer. beilstein-journals.orgnih.gov
The table below summarizes common conditions for regioselective N-alkylation of the indazole scaffold.
| Desired Product | Reaction Conditions | Alkylating Agent | Typical Solvent | General Observations | Citation |
| N1-Alkyl Indazole | Sodium Hydride (NaH) | Alkyl halide (e.g., R-Br, R-I) | Tetrahydrofuran (THF) | High regioselectivity for the N1 isomer. | d-nb.infonih.gov |
| N1-Alkyl Indazole | Cesium Carbonate (Cs₂CO₃) | Alkyl tosylate | Dioxane | Good to excellent yields for N1-alkylation. | wikipedia.org |
| N2-Alkyl Indazole | Mitsunobu Reaction (DEAD/DIAD, PPh₃) | Alcohol (R-OH) | Tetrahydrofuran (THF) | Predominantly forms the N2-substituted product. | beilstein-journals.orgnih.gov |
N-Acylation Strategies
N-acylation of the indazole ring is another important transformation. It is generally accepted that N-acylation reactions tend to yield the N1-substituted regioisomer. d-nb.infonih.gov This preference is attributed to the thermodynamic stability of the N1-acylindazole. The reaction can proceed via the initial formation of the N2-acylindazole, which then isomerizes to the more stable N1 product. d-nb.infonih.gov This transformation is valuable not only for introducing an acyl group but also as a strategic step in multi-step syntheses.
Beyond N-functionalization, the unsubstituted carbon atoms of the indazole core (C3, C5, and C7) can undergo selective modification. These transformations often require specific strategies to overcome the inherent reactivity patterns of the heterocyclic system.
Functionalization at the C3-Position
The C3 position of the 1H-indazole ring is generally not highly nucleophilic and can be challenging to functionalize directly. nih.govrsc.org A common and effective strategy involves a two-step process: halogenation followed by a cross-coupling reaction. mdpi.com The indazole can be first iodinated or brominated at the C3 position under basic conditions. chim.it The resulting 3-haloindazole can then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, to introduce aryl or heteroaryl groups. mdpi.com Direct C3-arylation of 1H-indazoles without prior halogenation is more challenging but has been achieved using specific palladium catalysts. nih.govrsc.orgresearchgate.net
Another approach involves the use of 1H-indazole N-oxides, which can facilitate the introduction of various functional groups at the C3 position. rsc.org Furthermore, after protection of the indazole nitrogen, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, regioselective lithiation at the C3 position can be achieved, and the resulting nucleophile can react with a range of electrophiles. nih.gov
The table below outlines strategies for the functionalization of the C3 position of the indazole ring.
| Transformation | Strategy | Reagents | General Outcome | Citation |
| C3-Halogenation | Direct Halogenation | I₂/KOH or Br₂ | Introduction of a halogen at C3. | chim.it |
| C3-Arylation | Suzuki-Miyaura Coupling | 3-Haloindazole, Arylboronic acid, Pd catalyst | Formation of a C-C bond at C3. | mdpi.com |
| C3-Arylation | Direct C-H Activation | Pd(II)/Phen catalyst, Aryl halide | Direct introduction of an aryl group at C3. | nih.govrsc.org |
| C3-Functionalization | Directed Metalation | N-SEM protection, n-BuLi, Electrophile | Introduction of various electrophiles at C3. | nih.gov |
Functionalization at the C5 and C7-Positions
The functionalization of the carbocyclic ring of the indazole, specifically at the C5 and C7 positions, can be achieved through methods like directed ortho-metalation (DoM). wikipedia.orgd-nb.infobaranlab.org In this strategy, a directing group on the indazole ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive intermediate that can be trapped by an electrophile. wikipedia.orgd-nb.infobaranlab.org
For this compound, after protection of the indazole nitrogen (e.g., as an N-pivaloyl or N-SEM derivative), the protecting group at N1 could direct metalation to the C7 position. The aldehyde group at C6, after in situ protection (for example, by reaction with a lithium amide to form a directing α-amino alkoxide), could potentially direct metalation to the C5 or C7 position. chim.it
Furthermore, direct C-H activation provides a powerful tool for the late-stage functionalization of indazoles. nih.gov For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.gov The resulting 7-bromoindazole can then undergo palladium-catalyzed Suzuki-Miyaura reactions to introduce various aryl groups at this position. nih.gov
Theoretical and Computational Investigations of 4 Bromo 1h Indazole 6 Carbaldehyde
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations have become indispensable tools for understanding the intrinsic properties of molecules. For 4-bromo-1H-indazole-6-carbaldehyde, these computational methods provide deep insights into its electronic structure, stability, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Theoretical studies on indazole derivatives often employ DFT calculations to determine optimized molecular geometries, vibrational frequencies, and various reactivity parameters. dergipark.org.trnih.gov For instance, a theoretical evaluation of six indazole derivatives, including 4-bromo-1H-indazole, utilized DFT calculations at the B3LYP/6-31G++(d,p) level to compute quantum chemical parameters in both gas and aqueous phases. researchgate.net
These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT is used to calculate global reactivity parameters that describe the chemical behavior of the molecule as a whole. researchgate.net Recent research on other complex indazole derivatives has also utilized DFT with basis sets like B3LYP/6-311+ to study physicochemical properties, underscoring the method's versatility. nih.gov
Table 1: Calculated Quantum Chemical Parameters for 4-Bromo-1H-indazole (Compound 3) using B3LYP/6-31G++(d,p) (Note: Data is for the related compound 4-bromo-1H-indazole as a proxy to illustrate typical calculated properties.)
| Parameter | Gas Phase | Aqueous Phase |
| EHOMO (eV) | -6.44 | -6.45 |
| ELUMO (eV) | -1.41 | -1.50 |
| Energy Gap (ΔE) (eV) | 5.03 | 4.95 |
| Hardness (η) | 2.52 | 2.48 |
| Softness (S) | 0.20 | 0.20 |
| Electronegativity (χ) | 3.93 | 3.98 |
| Data sourced from a theoretical study on indazole derivatives. researchgate.net |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comcore.ac.uk
In a DFT study of 4-bromo-1H-indazole, the HOMO was calculated to be -6.44 eV and the LUMO was -1.41 eV in the gas phase. researchgate.net This results in an energy gap of 5.03 eV. researchgate.net The distribution of these orbitals is also informative. For indazole derivatives, the HOMO is typically localized over the fused benzene (B151609) and pyrazole (B372694) rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is also distributed across the ring system, signifying its capacity to accept electrons. The presence of the electron-withdrawing bromo and carbaldehyde substituents would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted indazole.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net
Tautomeric Equilibria and Conformational Preferences of the Indazole System
Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net The two principal forms are the 1H- and 2H-tautomers.
Theoretical calculations and experimental observations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.netnih.gov For the parent indazole molecule, computational studies have shown the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹. nih.gov This stability difference is attributed to the electronic structure, where the 1H form has a benzenoid character, which is energetically favored over the quinoid-like structure of the 2H form. researchgate.net Therefore, in any equilibrium mixture, the 1H-tautomer, such as this compound, is expected to be the predominant species.
Table 2: Relative Stability of Indazole Tautomers
| Tautomer | Common Name | Relative Stability |
| 1H-Indazole | Benzenoid form | More stable, predominant tautomer. researchgate.net |
| 2H-Indazole | Quinoid form | Less stable, higher in energy. researchgate.netnih.gov |
The relative stability of the 1H- and 2H-tautomers can be influenced by the nature and position of substituents on the indazole ring. nih.govrsc.org Substituents alter the electronic distribution within the molecule, which can differentially stabilize or destabilize the tautomeric forms. nih.gov
In Silico Modeling for Structure-Activity Relationship (SAR) Insights
Computational modeling serves as a powerful tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the synthesis of more potent and selective drug candidates. nih.govnih.gov For indazole derivatives, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding their mechanism of action. aboutscience.eudrugdesign.org
Binding Mode Predictions with Biological Macromolecules
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. nih.govcosmosscholars.com This technique is crucial for understanding the binding mode of potential drug candidates and for revealing key interactions that contribute to their biological activity. nih.gov
While specific docking studies for this compound are not prominently documented, research on analogous indazole-containing compounds provides valuable insights into how this molecule might interact with various biological targets. For instance, studies on indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), cyclooxygenase-2 (COX-2), and various kinases have demonstrated the importance of the indazole core in establishing critical binding interactions. nih.govresearchgate.net
The 1H-indazole motif itself can participate in crucial interactions within a protein's active site. Docking studies have shown that the indazole ring can engage in hydrogen bonding and hydrophobic interactions. nih.gov For example, in the case of IDO1 inhibitors, the 1H-indazole structure has been identified as a key pharmacophore, with its nitrogen atoms potentially interacting with the heme iron and the bicyclic system fitting into hydrophobic pockets. nih.gov
Substituents on the indazole ring play a pivotal role in modulating these interactions. The bromine atom at the 4-position and the carbaldehyde group at the 6-position of this compound would be expected to significantly influence its binding profile. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The aldehyde group at the 6-position is a hydrogen bond acceptor and can also be a reactive moiety, potentially forming covalent bonds with certain amino acid residues in a target protein.
A molecular docking study of various indazole derivatives with the aromatase enzyme, a target in breast cancer therapy, revealed that substituents on the indazole ring form key contacts with active site residues such as Arg115 and Met374. Another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified common interacting amino acid residues like ASP197, PHE151, ILE152, GLU172, and MET173. aboutscience.eu It is plausible that this compound could engage with similar residues in these or other protein targets.
Table 1: Predicted Binding Interactions of Indazole Analogs with Various Protein Targets
| Indazole Derivative Class | Protein Target | Key Interacting Residues (Predicted) | Type of Interaction |
| 1,3-disubstituted indazoles | HIF-1α | Not specified | Inhibition of HIF-1 |
| 3-substituted 1H-indazoles | IDO1 | Ferrous ion of heme, hydrophobic pockets A and B | Metal coordination, hydrophobic interactions |
| 3,6-disubstituted indazoles | Hepcidin (B1576463) production pathway | Not specified | Inhibition of hepcidin production |
| N-Arylindazole-3-carboxamides | SARS-CoV-2 | Not specified | Antiviral activity |
| Indazole-based compounds | Aromatase | Arg115, Met374 | Hydrogen bonding |
| Indazole derivatives | SAH/MTAN | ASP197, PHE151, ILE152, GLU172, MET173 | Hydrogen bonding, hydrophobic interactions |
This table is a compilation of findings from various studies on indazole derivatives and does not represent a direct study on this compound.
Structure-Activity Relationship (SAR) Derivation from Computational Models
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Computational models are instrumental in deriving these relationships by correlating structural features with activity data. nih.govelsevierpure.com
For the indazole class of compounds, several SAR studies have highlighted the importance of the substitution pattern on the indazole ring for various biological activities. nih.govnih.gov For instance, research on 1,3-disubstituted indazoles as HIF-1 inhibitors revealed that the nature and position of the substituent on the indazole skeleton are crucial for high inhibitory activity. nih.govelsevierpure.com
In the context of this compound, the substituents at positions 4 and 6 are of particular interest. SAR studies on indazole derivatives as IDO1 inhibitors have suggested that substituents at both the 4-position and 6-position of the 1H-indazole scaffold play a critical role in their inhibitory potency. nih.gov This underscores the potential significance of the bromo and carbaldehyde groups in our compound of interest for this or other biological targets.
The development of analog indazole of curcumin (B1669340) (AIC) compounds has also provided SAR insights. ugm.ac.id These studies, while not directly involving a bromo-substituted indazole, demonstrate that modifications to the core structure can lead to significant changes in anti-inflammatory and antioxidant activities.
Computational SAR can also be predictive. By building a model based on a set of known active and inactive compounds, it is possible to predict the activity of new, unsynthesized molecules. For this compound, a computational model could be built using data from other substituted indazoles to predict its potential efficacy against various targets. Such a model would consider physicochemical properties like hydrophobicity, electronic effects, and steric parameters of the bromo and carbaldehyde substituents.
Table 2: Inferred Structure-Activity Relationships for Substituted Indazoles
| Position of Substitution | General Effect on Activity | Example Target Class |
| C3 | The nature of the substituent is critical for activity. | IDO1 inhibitors, Hepcidin production inhibitors |
| C4 | Substituents at this position can significantly influence potency. | IDO1 inhibitors |
| C6 | Substituents at this position are important for biological activity. | IDO1 inhibitors, Hepcidin production inhibitors |
| N1 | Alkylation or arylation can modulate activity and pharmacokinetic properties. | Antiviral agents (SARS-CoV-2) |
This table summarizes general SAR trends observed in various studies on indazole derivatives and provides a framework for postulating the role of substituents in this compound.
Advanced Applications of 4 Bromo 1h Indazole 6 Carbaldehyde and Its Derivatives in Specialized Chemical Research Fields
Design and Synthesis of Advanced Indazole-Based Medicinal Chemistry Scaffolds
The unique structure of 4-bromo-1H-indazole-6-carbaldehyde, featuring a reactive aldehyde group and a bromine atom amenable to various coupling reactions, makes it a valuable building block in medicinal chemistry. chemimpex.com This allows for the systematic development of libraries of indazole derivatives to explore structure-activity relationships (SAR) and optimize therapeutic potential.
Development of Enzyme Inhibitors and Receptor Modulators
Indazole derivatives have demonstrated significant potential as both enzyme inhibitors and receptor modulators, targeting a wide range of proteins involved in various disease pathologies. nih.gov
Enzyme Inhibitors:
The indazole nucleus is a key feature in numerous enzyme inhibitors. For instance, derivatives have been synthesized as dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, with IC₅₀ values in the low micromolar range. nih.gov The core structure is also central to the design of various kinase inhibitors, which are critical in cancer therapy. rsc.orgrsc.orgnih.gov Marketed drugs like Pazopanib and Axitinib, which are tyrosine kinase inhibitors, feature the indazole scaffold. nih.govpnrjournal.com Furthermore, research has shown that 3-substituted 1H-indazoles can act as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.gov
Receptor Modulators:
Indazole-based compounds have been developed as potent modulators of various receptors. A notable example is the development of non-steroidal glucocorticoid receptor (GR) modulators with an indazole ether core, which have shown picomolar cell potency in inhibiting TNF-α release. nih.gov Additionally, indazole derivatives have been investigated as negative allosteric modulators of the GluN2B subunit of NMDA receptors, which have neuroprotective effects. nih.govacs.org The indazole moiety in these compounds often serves as a bioisostere for a phenol (B47542) group, improving metabolic stability. nih.govacs.org The cannabinoid receptors (CB1 and CB2) are another target for indazole-based modulators, with many synthetic cannabinoids featuring an indazole-3-carboxamide core. researchgate.net
| Compound Class | Target Enzyme | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-hydrazinecarbothioamide substituted indazoles | α-glucosidase | 1.54 ± 0.02 µM - 4.89 ± 0.02 µM | nih.gov |
| N-hydrazinecarbothioamide substituted indazoles | α-amylase | 1.42 ± 0.04 µM - 4.5 ± 0.18 µM | nih.gov |
| 3-substituted 1H-indazoles | IDO1 | 720 nM - 770 nM | nih.gov |
| 1H-indazole derivatives | EGFR T790M Kinase | 5.3 nM | nih.gov |
| 1H-indazole amide derivatives | ERK1/2 | 9.3 ± 3.2 nM - 25.8 ± 2.3 nM | nih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties. nih.govnih.gov These techniques involve replacing a core molecular structure (scaffold) or a specific functional group with another that maintains similar biological activity but offers advantages in terms of potency, selectivity, or pharmacokinetic profile. researchgate.netspirochem.com
The indazole ring is frequently employed as a bioisostere for other aromatic systems, most notably the indole (B1671886) and phenol groups. rsc.org The rationale behind this replacement lies in the ability of the indazole's nitrogen atoms to form crucial hydrogen bonds within protein binding pockets, mimicking the interactions of the original group. rsc.org A significant application of this strategy is the replacement of the phenol moiety in known GluN2B receptor antagonists like ifenprodil (B1662929) with an indazole ring. nih.govacs.org This modification was designed to prevent the rapid glucuronidation that occurs at the phenolic hydroxyl group, thereby enhancing the metabolic stability and bioavailability of the compounds. nih.govacs.org Studies have confirmed that these indazole bioisosteres retain high affinity for the GluN2B receptor and, in some cases, show improved inhibitory activity while demonstrating significantly reduced glucuronidation. nih.govacs.org
| Original Compound (Phenol-containing) | Indazole Bioisostere | Target | Key Advantage of Replacement | Reference |
|---|---|---|---|---|
| Ifenprodil | Indazole analogs | GluN2B-containing NMDA receptors | Inhibition of glucuronidation, improved metabolic stability | nih.govacs.org |
| Ro 25-6981 | Indazole bioisosteres | GluN2B-containing NMDA receptors | Higher metabolic stability, no observed glucuronidation | nih.gov |
Mechanistic Studies of Biological Activities
Derivatives of this compound are not only valuable as therapeutic leads but also as chemical probes to investigate complex biological mechanisms.
Investigation of Bacterial Cell Division Inhibition Mechanisms (e.g., FtsZ)
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. nih.gov The bacterial protein FtsZ, a homolog of eukaryotic tubulin, is an attractive target as it is essential for bacterial cell division and is highly conserved across many bacterial species. nih.govfrontiersin.org FtsZ polymerizes to form the Z-ring at the division site, a critical step in bacterial cytokinesis. patsnap.com Inhibition of FtsZ function disrupts cell division, leading to filamentation and eventual cell death. nih.govpatsnap.com
A series of novel 4-bromo-1H-indazole derivatives have been specifically designed and synthesized as FtsZ inhibitors. nih.gov In vitro studies demonstrated that these compounds exhibit antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Some of these derivatives showed significantly more potent activity against penicillin-resistant Staphylococcus aureus than the known FtsZ inhibitor 3-methoxybenzamide (B147233) (3-MBA). nih.gov The mechanism of action is believed to involve the disruption of FtsZ polymerization and/or its GTPase activity. nih.govresearchgate.net
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Comparison | Reference |
|---|---|---|---|---|
| Compound 9 | S. pyogenes PS | 4 | 32-fold more active than 3-MBA | nih.gov |
| Compound 12 | Penicillin-resistant S. aureus | - | 256-fold more potent than 3-MBA | nih.gov |
| Compound 18 | Penicillin-resistant S. aureus | - | 256-fold more potent than 3-MBA | nih.gov |
| Compound 18 | S. aureus ATCC29213 | - | 64-fold better activity than 3-MBA | nih.gov |
Elucidation of Anti-inflammatory Pathways
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. nih.gov Indazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govnih.govmdpi.com Research has shown that these compounds can significantly inhibit carrageenan-induced paw edema in animal models, a classic test for acute inflammation. nih.govnih.gov
The anti-inflammatory effects of indazole derivatives are believed to be mediated through multiple pathways. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov In vitro assays have demonstrated that various indazoles can inhibit COX-2, with some showing IC₅₀ values in the micromolar range. nih.gov Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are key signaling molecules in the inflammatory cascade. nih.govnih.gov The ability to modulate these pathways makes indazole derivatives valuable tools for studying the mechanisms of inflammation and for the potential development of new anti-inflammatory agents. researchgate.net
Mechanisms of Action for Anti-Cancer Effects (e.g., Kinase Inhibition, IDO1 Modulation)
The indazole scaffold is a cornerstone in the development of modern anti-cancer drugs, with several approved medications and clinical candidates built upon this framework. nih.govnih.gov The anti-cancer effects of indazole derivatives stem from their ability to modulate various signaling pathways critical for tumor growth and survival.
Kinase Inhibition: A primary mechanism of action for many indazole-based anti-cancer agents is the inhibition of protein kinases. rsc.org These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature of cancer. Indazole derivatives have been successfully designed to target a range of kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK). nih.govnih.gov For example, a series of 1H-indazole derivatives showed potent activity against EGFR kinases, with IC₅₀ values in the low nanomolar range. nih.gov The ability to selectively inhibit specific kinases is a key focus of ongoing research to develop more targeted and effective cancer therapies. ucsf.edu
IDO1 Modulation: Another important anti-cancer mechanism involves the modulation of the tumor immune microenvironment. Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that is often overexpressed in tumors and contributes to immune suppression by depleting tryptophan and producing kynurenine. nih.gov By inhibiting IDO1, the anti-tumor immune response can be restored. A series of 3-substituted 1H-indazoles have been identified as potent IDO1 inhibitors, with some compounds demonstrating IC₅₀ values in the nanomolar range, highlighting a non-kinase-related mechanism for the anti-cancer effects of indazole derivatives. nih.gov
| Mechanism | Specific Target | Example Compound Class | Observed Effect | Reference |
|---|---|---|---|---|
| Kinase Inhibition | EGFR, Akt, ERK1/2 | 1H-indazole derivatives | Inhibition of cancer cell proliferation | nih.govucsf.edu |
| IDO1 Modulation | Indoleamine 2,3-dioxygenase 1 | 3-substituted 1H-indazoles | Inhibition of IDO1 enzyme activity, potential for immunotherapy | nih.gov |
| Apoptosis Induction | Bcl-2 family, p53/MDM2 pathway | 1H-indazole-3-amine derivatives | Induction of apoptosis in cancer cells | mdpi.com |
Applications in Materials Science and Organic Electronics Research
The unique chemical architecture of the this compound scaffold makes it a valuable precursor in materials science, particularly for creating functional organic frameworks and novel dyes.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Their high surface area and tunable pore environments make them suitable for applications in gas storage, separation, and catalysis. researchgate.netrsc.org The aldehyde group on this compound can be readily oxidized to a carboxylic acid, transforming the molecule into 4-bromo-1H-indazole-6-carboxylic acid. uni.lu This carboxylate derivative is an ideal candidate for use as an organic linker in MOF synthesis. fau.deresearchgate.net
Research has demonstrated the successful use of indazole-carboxylate ligands in constructing functional MOFs. For example, 1H-indazole-5-carboxylic acid has been used to synthesize novel zinc-based MOFs that exhibit fascinating luminescent properties, including temperature-dependent emission and long-lasting phosphorescence. researchgate.net These materials possess three-dimensional, interpenetrated structures that allow for flexible and tunable porosity. researchgate.net The incorporation of functionalized indazole ligands like the bromo-substituted variant could further modulate the electronic properties and catalytic potential of such frameworks. researchgate.net
| Indazole Derivative | Metal Ion | Resulting MOF Property | Reference |
|---|---|---|---|
| 1H-Indazole-5-carboxylic acid | Zinc (Zn) | Luminescence, Phosphorescence, Flexible Porosity | researchgate.net |
| Generic Indazole-carboxylate | Manganese (Mn), Iron (Fe) | 3D Framework Formation | fau.de |
| Generic Imidazole-based Ligands | Copper (Cu) | Proton Conductivity | rsc.org |
The ability to introduce specific functionalities, such as the bromine atom, onto the organic linker is a key strategy in designing MOFs with tailored properties for specific applications like chemical sensing or heterogeneous catalysis. researchgate.net
The indazole core is a known chromophore that can be used to create azo dyes, a major class of synthetic colorants. google.comnih.gov The synthesis of these dyes typically involves a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound. youtube.comyoutube.com
While this compound does not have the required primary amino group for direct diazotization, it can be chemically converted into a suitable precursor. For example, the indazole ring system itself can be part of the coupling component. More strategically, related bromo-amino-indazoles can be diazotized and coupled with various aromatic partners (e.g., phenols, anilines) to produce a wide range of colors. google.com Research on disazo disperse dyes has shown that intermediates like 4-bromoaniline (B143363) can be diazotized and coupled to generate dyes with absorptions in the near-infrared region, highlighting the utility of bromo-substituted aromatics in developing functional dyes. iiste.org The indazole scaffold offers a heterocyclic alternative that can impart unique properties such as improved lightfastness and different shades, spanning from yellow to scarlet. google.com The presence of the bromine atom and the aldehyde group on the this compound scaffold provides synthetic handles for creating a diverse library of indazole-based pigments. rsc.org
Catalytic Applications and Ligand Development
The functional groups on this compound make it and its derivatives valuable in the design of ligands for both transition metal catalysis and organocatalysis.
The bromine atom at the C4 position of the indazole ring is particularly useful for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.netrsc.org This reaction uses a palladium catalyst to form a new carbon-carbon bond between the bromo-indazole and an organoboron compound (e.g., a boronic acid). nih.govarkat-usa.org This method is a powerful tool for synthesizing complex arylated indazoles, which are important structures in medicinal chemistry. rsc.org
For example, studies have shown the successful palladium-mediated Suzuki-Miyaura coupling of C7-bromo-4-substituted-1H-indazoles with various aryl boronic acids, yielding a range of C7-arylated products. nih.gov Similarly, the bromine on 4-bromo-indazole derivatives serves as a reactive site for such couplings, allowing for the direct functionalization and elaboration of the indazole core. researchgate.netbeilstein-journals.org The indazole moiety itself, with its two nitrogen atoms, can act as a ligand, coordinating to the metal center and influencing the outcome of the catalytic reaction. The aldehyde group provides an additional site for modification, allowing for the synthesis of bidentate or polydentate ligands that can form stable and highly active complexes with transition metals like palladium, copper, or rhodium. mit.edu
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. youtube.comyoutube.com The development of chiral ligands and catalysts is central to this field. The indazole scaffold is a valuable platform for designing such catalysts. mit.edu
Research has shown that chiral indazole derivatives can be used in highly enantioselective reactions. For instance, a copper hydride (CuH) catalyzed C3-allylation of N-protected indazoles has been developed to create C3-allylated indazoles with a quaternary stereocenter in high yields and excellent enantioselectivity. mit.eduacs.org In this "umpolung" strategy, the indazole acts as an electrophile, reacting with a nucleophilic partner in the presence of a chiral copper-ligand complex. The indazole structure is key to controlling the stereochemical outcome of the reaction. mit.eduacs.org The this compound molecule provides a rigid scaffold with multiple points for modification (the N1-H, the bromine, and the aldehyde) to build novel chiral ligands for asymmetric synthesis, including reactions like Michael additions or aldol (B89426) reactions. youtube.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-1H-indazole-6-carbaldehyde, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves bromination and formylation of the indazole core. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) under radical initiation, while the aldehyde group at position 6 is introduced via oxidation of a methyl group (e.g., using MnO₂ or SeO₂) or through directed ortho-metalation followed by formylation . Optimize yields by controlling temperature (40–60°C for bromination, 80–100°C for oxidation) and using anhydrous solvents (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like 4-bromo-1H-indazole-6-carboxylic acid .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : This compound is moisture-sensitive and may degrade under light. Store in amber vials at 2–8°C under inert gas (argon or nitrogen). Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap and water immediately . Avoid inhalation by working in a fume hood.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., aldehyde proton at ~10 ppm, bromine-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₅BrN₂O; theoretical MW: 225.96 g/mol).
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and indazole N-H stretch (~3400 cm⁻¹).
- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. SHELXT can automate space-group determination from diffraction data .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in substitution reactions?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to model the molecule’s frontier orbitals. The electron-withdrawing aldehyde group increases electrophilicity at position 3, making it susceptible to nucleophilic attack (e.g., Suzuki coupling). Exact-exchange terms in DFT improve accuracy for halogen-bonding interactions, critical for predicting regioselectivity . Validate computational results with experimental kinetic studies using Hammett plots or isotopic labeling.
Q. What strategies resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : For ambiguous diffraction patterns (e.g., twinning or disorder), use SHELXL’s TWIN and BASF commands to refine twin laws and scale factors. High-resolution data (≤1.0 Å) improves electron density maps for locating bromine and aldehyde groups. If hydrogen bonding is unclear, supplement with Hirshfeld surface analysis to identify non-covalent interactions .
Q. How do steric and electronic effects of the bromine and aldehyde substituents influence the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
| Position | Reactivity | Governing Factor |
|---|---|---|
| 3 | High | Electron-deficient due to aldehyde’s inductive effect |
| 5 | Moderate | Steric hindrance from bromine at position 4 |
| 7 | Low | Electron-rich from indazole’s aromatic system |
- Bromine’s steric bulk at position 4 directs nucleophiles (e.g., amines, hydrazines) to position 3. DFT calculations show a 15 kcal/mol activation barrier difference between positions 3 and 4. Experimental validation via competitive reactions (e.g., using C-labeled reagents) confirms computational predictions .
Notes on Data Contradictions
- Synthetic Routes : and suggest oxidation as a key step, but yields vary with solvent choice (e.g., DCM vs. DMF). Replicate protocols with controlled humidity to minimize hydrolysis side reactions.
- Safety Data : While recommends immediate flushing for eye exposure, lacks detailed toxicological data. Assume precautionary measures until further studies confirm LD₅₀ values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
